molecular formula C13H11ClN2O B2630625 3-Chloro-N-hydroxy-N'-phenyl-benzamidine CAS No. 63163-64-4

3-Chloro-N-hydroxy-N'-phenyl-benzamidine

Cat. No. B2630625
CAS RN: 63163-64-4
M. Wt: 246.69
InChI Key: ZCIQXJNJRXOWAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of N-(4-fluoro) benzamidoylchloride and N-Phenyl Hydroxylamine at 0-5°C in an ether medium . The resulting white crystals of N-Hydroxy-N-Phenyl N’-4-Fluoro Phenyl benzamidine hydrochloride are separated and recrystallized from absolute alcohol .


Molecular Structure Analysis

The molecular structure of “3-Chloro-N-hydroxy-N’-phenyl-benzamidine” consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Novel Synthesis and Antibacterial Activity

A Novel and Efficient Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This research outlines a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine hydrochloride, catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions. The synthesized 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antibacterial activity, showcasing the potential of benzamidine derivatives in developing antibacterial agents (Rostamizadeh et al., 2013).

Antipathogenic Activity

Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives

A study involving the synthesis of acylthioureas derivatives, which tested their interaction with bacterial cells in both free and adherent states. The research highlighted the significant antipathogenic activity of these derivatives, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. This underscores the potential of benzamidine derivatives in creating novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Reactivity

One-Pot Synthesis of 2-Arylbenzoxazole Derivatives

The research demonstrates the use of N-(2-Chloro-phenyl)-2-halo-benzamides as substrates for synthesizing 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular C–N/intramolecular C–O couplings. This highlights the versatility of benzamidine derivatives in synthetic organic chemistry, offering clean reaction conditions and good yields (Miao et al., 2015).

Fluorescence Enhancement and Probe Application

Fluorescence Enhancement of Er3+ Ion by Glibenclamide

This study explored Glibenclamide, a compound structurally related to benzamidine derivatives, for its ability to enhance the intrinsic fluorescence intensity of erbium (Er), suggesting its potential as a simple and sensitive fluorimetric probe. This application indicates the broader utility of benzamidine derivatives in biochemical and materials science research (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Mechanism of Action

properties

IUPAC Name

3-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-4-5-10(9-11)13(16-17)15-12-7-2-1-3-8-12/h1-9,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIQXJNJRXOWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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